molecular formula C5H12ClNO B577461 (1r,3s)-3-Aminocyclopentanol hydrochloride CAS No. 1284248-73-2

(1r,3s)-3-Aminocyclopentanol hydrochloride

Cat. No. B577461
M. Wt: 137.607
InChI Key: SGKRJNWIEGYWGE-UYXJWNHNSA-N
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Description

“(1r,3s)-3-Aminocyclopentanol hydrochloride” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that the compound may have similarities with “(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride”, which is known to be a solid substance stored at room temperature1.



Synthesis Analysis

The synthesis of “(1r,3s)-3-Aminocyclopentanol hydrochloride” is not well-documented in the available literature. However, a related compound, “(1R,3S)-3-amino-1-cyclopentanol”, is known to be an intermediate for the synthesis of Bictegravir2. The synthesis involves chiral resolution and chiral synthesis2.



Molecular Structure Analysis

The molecular structure of “(1r,3s)-3-Aminocyclopentanol hydrochloride” is not readily available. However, the structure of a similar compound, “(1R,3S)-3-Methylcyclohexanol”, has been analyzed3. The structure of these types of compounds can be determined using techniques such as X-ray diffraction4.



Chemical Reactions Analysis

The specific chemical reactions involving “(1r,3s)-3-Aminocyclopentanol hydrochloride” are not well-documented in the available literature. However, related compounds may undergo reactions such as asymmetric cycloaddition5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(1r,3s)-3-Aminocyclopentanol hydrochloride” are not well-documented. However, a related compound, “(1R,3S)-Solifenacin Hydrochloride”, has a molecular weight of 398.92 g/mol7.


Scientific Research Applications

  • Specific Scientific Field : Organic Synthesis .
  • Summary of the Application : “(1r,3s)-3-Aminocyclopentanol hydrochloride” is used in the preparation of certain compounds. It undergoes an asymmetric cycloaddition reaction with cyclopentadiene using a chiral source in an N-acylhydroxylamine compound as a chiral inducer, to build two chiral centers of a target product .
  • Methods of Application or Experimental Procedures : The N-acylhydroxylamine compound can be obtained by means of a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine . The raw materials of this route are widely available, cheap, and easy to get, and therefore, the costs of the raw materials can be effectively reduced .
  • Results or Outcomes : The preparation method features a reasonable route, simple operation, and mild reaction conditions, and thus has high atom economy and low production costs . .

Safety And Hazards

The safety and hazards associated with “(1r,3s)-3-Aminocyclopentanol hydrochloride” are not well-documented. However, it’s always important to handle chemical substances with care, using appropriate personal protective equipment8.


Future Directions

The future directions for the research and application of “(1r,3s)-3-Aminocyclopentanol hydrochloride” are not well-documented. However, the synthesis method of a related compound, “(1R,3S)-3-amino-1-cyclopentanol”, has been patented, indicating potential industrial applications5.


Please note that the information provided is based on the available literature and may not be fully applicable to “(1r,3s)-3-Aminocyclopentanol hydrochloride”. Further research is needed to provide a more accurate and comprehensive analysis.


properties

IUPAC Name

(1R,3S)-3-aminocyclopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRJNWIEGYWGE-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r,3s)-3-Aminocyclopentanol hydrochloride

CAS RN

1284248-73-2
Record name rac-(1R,3S)-3-aminocyclopentan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
5
Citations
K Pavić, Z Rajić, H Michnová, J Jampílek, I Perković… - Molecular Diversity, 2019 - Springer
Here, we describe design and synthesis of twelve novel compounds bearing primaquine motif and hydroxy- or halogenamine linked by an urea or bis-urea spacer. Preparation of ureas …
Number of citations: 8 link.springer.com
K Pavić, Z Rajić, Z Mlinarić, L Uzelac, M Kralj… - Acta …, 2018 - hrcak.srce.hr
In the current paper, we describe design, synthesis and antiproliferative screening of novel chloroquine derivatives with a quinoline core linked to a hydroxy or halogen amine through a …
Number of citations: 7 hrcak.srce.hr
MH Tahir, T Mubashir, M Schulze… - International Journal of …, 2022 - Wiley Online Library
This study sheds light upon how the decomposition of cabbage waste (CW) is brought to make it capable of providing bioenergy along with bio‐chemicals. The CW is evaporated …
Number of citations: 4 onlinelibrary.wiley.com
ST Rajan - 2020 - tdcommons.org
The present invention relates to processes for the preparation of (2R, 5S, 13aR)-8-hydroxy-7, 9-dioxo-N-[(2, 4, 6-trifluorophenyl) methyl]-2, 3, 4, 5, 7, 9, 13, 13a-octahydro-2, 5-…
Number of citations: 0 www.tdcommons.org
MH Tahir, RM Irfan, X Cheng, MS Ahmad… - Journal of Analytical and …, 2021 - Elsevier
Waste biomass is one of the promising feedstocks for bioenergy generation in present era. The aim of present study is to demonstrate Mango peel as a source of bioenergy, bio-based …
Number of citations: 14 www.sciencedirect.com

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